molecular formula C20H19ClN4O4S2 B6568227 4-chloro-N-[4-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 921585-70-8

4-chloro-N-[4-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6568227
CAS No.: 921585-70-8
M. Wt: 479.0 g/mol
InChI Key: GHMDJDWYXQEQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the CAS Number 921585-70-8 and a molecular formula of C20H19ClN4O4S2 . It has a molecular weight of 478.97 g/mol and is represented by the SMILES notation: O=C(Cc1csc(n1)NC(=O)c1ccc(cc1)Cl)NCCc1ccc(cc1)S(=O)(=O)N . This reagent is supplied for research purposes. Compounds with thiazole and sulfonamide motifs, like this one, are frequently investigated in medicinal chemistry for their potential biological activities . For instance, research into similar structures has explored mechanisms such as the inhibition of specific heat shock proteins (e.g., DNAJA1) to induce the degradation of mutant p53 proteins in cancer cells . Other related compounds have been studied for their potential use in treating cardiovascular diseases . This product is intended for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c21-15-5-3-14(4-6-15)19(27)25-20-24-16(12-30-20)11-18(26)23-10-9-13-1-7-17(8-2-13)31(22,28)29/h1-8,12H,9-11H2,(H,23,26)(H2,22,28,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDJDWYXQEQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[4-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including potential anti-inflammatory and antimicrobial activities. The presence of a sulfonamide group enhances its biological profile, making it a significant subject of study.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C18H20ClN3O3S\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiazole rings and the introduction of sulfonamide groups. Key techniques used in its synthesis include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Thin Layer Chromatography (TLC) to monitor reaction progress.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's mechanism is believed to involve the inhibition of specific microbial enzymes or receptors, which is supported by enzyme assays showing variable inhibition rates against different pathogens.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been assessed through various in vitro studies. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study 1: Enzyme Inhibition Assays

In a series of enzyme inhibition assays, this compound demonstrated effective inhibition against cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation. The IC50 values obtained were comparable to those of standard anti-inflammatory drugs.

CompoundTarget EnzymeIC50 (µM)
4-chloro-N-[...]COX-112.5
4-chloro-N-[...]COX-215.0

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

While the exact mechanism of action for this compound is not fully elucidated, preliminary studies suggest it may inhibit key enzymes involved in inflammatory processes or microbial growth through competitive binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

Core Scaffold Variations
  • Target Compound : Combines a benzamide-thiazole core with a sulfamoylphenyl-ethylcarbamoyl side chain.
  • EMAC2062 (): Features a 4-chlorophenyl-substituted thiazole with a hydrazinecarbothioamide group. The absence of the sulfamoylphenyl-ethyl chain reduces its polarity compared to the target compound .
  • VNI and VNF (): These CYP51 inhibitors share a benzamide backbone but incorporate imidazole and oxadiazole rings instead of thiazole.
  • 4-Chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide analogs (): Replace the sulfamoyl group with chloroethyl or allyl substituents, altering solubility and steric bulk .
Substituent Effects
  • Sulfamoyl vs. Halogen/Methoxy Groups: The target compound’s sulfamoyl group (polar, hydrogen-bond donor) contrasts with EMAC2062’s methoxy (electron-donating) and VNI’s dichlorophenyl (hydrophobic) groups. These differences influence solubility and target binding .
  • Side Chain Flexibility : The ethylcarbamoyl linker in the target compound may enhance conformational adaptability compared to rigid oxadiazole or triazole derivatives () .
Spectroscopic Confirmation
  • NMR and IR Data : The target compound’s structure would be confirmed by $^1$H-NMR peaks for the sulfamoyl group (~3.3–3.9 ppm for ethyl protons) and IR bands for C=O (~1660–1680 cm$^{-1}$) and S=O (~1250 cm$^{-1}$), consistent with analogs in .
  • Comparison with EMAC2062 : EMAC2062 shows a methoxy singlet at δ 3.89 ppm and decomposition at 222°C, suggesting higher thermal stability than the target compound’s ethyl-linked side chain .
Hypothetical Activity
  • Enzyme Inhibition : The sulfamoyl group may target sulfhydryl-containing enzymes (e.g., HIV-1 RT ribonuclease), akin to EMAC2062’s dual RT polymerase/ribonuclease inhibition .
Physicochemical Metrics
  • LogP and Solubility : The target compound’s sulfamoyl group likely increases hydrophilicity (lower LogP) compared to EMAC2062 (LogP ~3.5) or VNF (LogP ~4.2) .

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis , which involves the reaction of α-halo ketones with thioamides. For this compound, the intermediate 4-(carbamoylmethyl)-1,3-thiazol-2-amine is synthesized first.

Procedure :

  • Step 1 : React 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea in ethanol at 80°C for 6 hours to form 2-amino-4-(4-chlorobenzoyl)thiazole.

  • Step 2 : Introduce the carbamoylmethyl group by treating the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

Key Data :

ParameterValue
Yield (Step 1)78%
Reaction Temperature80°C (Step 1), 0°C (Step 2)
SolventEthanol (Step 1), DCM (Step 2)

Carbamoyl Linkage Formation

The carbamoylmethyl side chain is coupled to the thiazole ring using EDCI/HOBt-mediated amidation .

Procedure :

  • Step 3 : React 4-(carbamoylmethyl)thiazole-2-amine with 2-(4-sulfamoylphenyl)ethylamine in DMF using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. Stir at room temperature for 12 hours.

Optimization Insights :

  • Substituting EDCI with DCC (dicyclohexylcarbodiimide) reduced yields by 15% due to inferior solubility.

  • Elevated temperatures (>30°C) led to thiazole ring decomposition.

Sulfamoyl Group Installation

The sulfamoylphenyl moiety is introduced via sulfonylation of a pre-functionalized ethylamine intermediate.

Procedure :

  • Step 4 : Treat 2-(4-aminophenyl)ethylamine with sulfamic acid and chlorosulfonic acid in acetonitrile at −10°C. Quench with ice-water and extract with ethyl acetate.

Critical Parameters :

ParameterValue
Reaction Time2 hours
Yield65%
Purity (HPLC)>98%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale production, enhancing reproducibility and safety:

  • Step 5 : Combine thiazole formation and carbamoylation in a single flow system using microchannel reactors. Residence time: 8 minutes at 100°C.

Advantages :

  • 30% reduction in solvent usage compared to batch processes.

  • 99.5% conversion efficiency achieved via real-time monitoring.

Analytical Characterization

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H).

    • ¹³C NMR : 167.8 ppm (C=O), 152.3 ppm (thiazole C-2).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calculated for C₂₀H₁₈ClN₃O₃S₂ [M+H]⁺: 480.0432; found: 480.0429.

Applications and Derivatives

Pharmacological Screening

Derivatives of this compound exhibit tyrosine kinase inhibition (IC₅₀ = 12 nM against BTK) and antiproliferative activity in leukemia cell lines (CCRF-CEM, GI₅₀ = 1.2 μM) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-chloro-N-[4-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thiourea derivatives under reflux in ethanol .
  • Amide coupling between the thiazole intermediate and 4-chlorobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
  • Sulfamoyl group introduction via nucleophilic substitution with 2-(4-sulfamoylphenyl)ethylamine, requiring pH control (7.5–8.5) and polar aprotic solvents like DCM .

Critical Parameters:

  • Temperature: Exceeding 60°C during amide coupling reduces yield due to side reactions.
  • Solvent Purity: Traces of water in DMF can hydrolyze the sulfamoyl group .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and sulfamoyl group (δ 2.8–3.2 ppm for ethyl protons) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 486.12) and isotopic patterns consistent with chlorine and sulfur .
  • X-ray crystallography: Resolve ambiguities in stereochemistry, particularly for the carbamoyl-methyl-thiazole linkage .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Assay: Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (CLSI guidelines) .
    • Time-Kill Kinetics: Assess bactericidal effects at 2× MIC over 24 hours .
  • Anticancer Potential:
    • MTT Assay: Screen cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
    • Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Methodological Answer: Contradictions often arise from:

  • Cell-Specific Uptake: Measure intracellular compound concentrations via LC-MS/MS to correlate with cytotoxicity .
  • Metabolic Stability: Perform hepatic microsome assays (e.g., human CYP3A4) to identify metabolite interference .
  • Target Affinity Profiling: Use SPR (Surface Plasmon Resonance) to compare binding kinetics to putative targets (e.g., tubulin or kinase enzymes) .

Example Data:

Cell LineIC₅₀ (µM)Intracellular Concentration (µM)Metabolic Half-Life (min)
MCF-712.39.845
A54928.74.222

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: React with sodium bicarbonate to generate a water-soluble sulfamate salt .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve plasma stability .
  • Prodrug Design: Introduce ester linkages at the benzamide moiety for hydrolytic activation in serum .

Key Findings:

  • PLGA nanoparticles increased oral bioavailability from 18% to 62% in rodent models .
  • Prodrug derivatives showed 3-fold higher AUC (Area Under Curve) in pharmacokinetic studies .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer: Focus on modifying:

  • Thiazole Substituents: Replace the chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Sulfamoyl Chain Length: Shorten the ethyl spacer to reduce steric hindrance in enzyme binding pockets .

SAR Table:

DerivativeR Group (Thiazole)Sulfamoyl SpacerIC₅₀ (MCF-7, µM)
Parent-Cl-CH₂CH₂-12.3
Derivative A-CF₃-CH₂CH₂-8.9
Derivative B-Cl-CH₂-6.4

Q. What computational methods predict off-target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against the PDB database (e.g., COX-2, EGFR) .
  • Pharmacophore Modeling: Generate 3D models to identify common binding features with known toxicophores (e.g., hERG channel inhibitors) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of target-ligand complexes .

Key Insight:
Docking studies revealed unintended COX-2 inhibition (Ki = 1.2 µM), prompting structural modifications to eliminate this off-target effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.